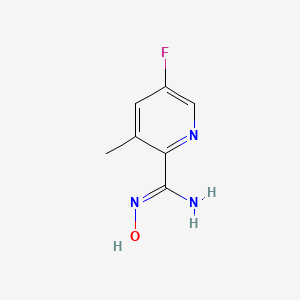
5-Fluoro-N-hydroxy-3-methylpicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N-hydroxy-3-methylpicolinimidamide is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-hydroxy-3-methylpicolinimidamide typically involves the introduction of a fluorine atom into the picolinimidamide structure. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-N-hydroxy-3-methylpicolinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-N-hydroxy-3-methylpicolinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a useful probe in biological studies, particularly in imaging and tracking molecular interactions.
Industry: Used in the production of advanced materials with improved properties such as increased resistance to degradation and enhanced performance.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-N-hydroxy-3-methylpicolinimidamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and interaction with enzymes and receptors. This can lead to the modulation of biological pathways, resulting in the desired therapeutic or functional effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-methylpyridine
- 5-Fluoro-3-methylpyridine
- 5-Fluoro-4-methylpyridine
Uniqueness
5-Fluoro-N-hydroxy-3-methylpicolinimidamide is unique due to the presence of both a fluorine atom and a hydroxy group in its structure
Propiedades
Fórmula molecular |
C7H8FN3O |
|---|---|
Peso molecular |
169.16 g/mol |
Nombre IUPAC |
5-fluoro-N'-hydroxy-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8FN3O/c1-4-2-5(8)3-10-6(4)7(9)11-12/h2-3,12H,1H3,(H2,9,11) |
Clave InChI |
RDBKQQGVTHNYIS-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CN=C1/C(=N/O)/N)F |
SMILES canónico |
CC1=CC(=CN=C1C(=NO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















